N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN5O3S/c1-40-29-11-7-6-10-24(29)28-19-27(20-12-15-23(16-13-20)36-41(2,38)39)35-37(28)31-33-26-17-14-22(32)18-25(26)30(34-31)21-8-4-3-5-9-21/h3-18,28,36H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYXWWCAOMYVHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-4-phenylquinazolin-2-yl Core
The quinazolinone scaffold is synthesized via condensation of anthranilic acid derivatives with aryl isothiocyanates. Adapted from the procedure in 2-mercapto-3-phenylquinazolin-4-one synthesis , 3,5-dibromoanthranilic acid reacts with 2-[(2,6-dichlorophenyl)amino]phenyl acetyl chloride in pyridine at 0–5°C to form a benzoxazinone intermediate. Subsequent treatment with ammonium acetate in acetic acid under reflux yields the 6-chloro-4-phenylquinazolin-4(3H)one core. Key spectral data include IR absorption at 1659 cm⁻¹ (C=O stretch) and ¹H NMR resonances for aromatic protons at δ 7.2–8.1 ppm.
Table 1: Reaction Conditions for Quinazolinone Formation
| Parameter | Value | Source |
|---|---|---|
| Reagents | Anthranilic acid, aryl isothiocyanate | |
| Solvent | Pyridine | |
| Temperature | 0–5°C → reflux | |
| Yield | 68–74% |
Chalcone Intermediate Preparation
The chalcone linker, essential for pyrazoline cyclization, is synthesized via Claisen-Schmidt condensation. As described in, 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-acetamido-6,8-dibromoquinazolin-4(3H)one reacts with 2-methoxybenzaldehyde in ethanolic NaOH under reflux for 10–12 hours. The α,β-unsaturated ketone intermediate is isolated in 67% yield, with IR confirmation of acrylamido C=O at 1675 cm⁻¹ and ¹H NMR coupling constants (J = 15.8 Hz) confirming trans-configuration.
Pyrazoline Ring Formation via Cyclocondensation
Regioselective pyrazoline synthesis follows protocols from and. The chalcone intermediate reacts with hydrazine hydrate in glacial acetic acid at 80°C, inducing cyclization to the 4,5-dihydro-1H-pyrazoline ring. Montmorillonite K-10 under sonication enhances regioselectivity, favoring the 5-(2-methoxyphenyl) isomer. ¹H NMR analysis reveals characteristic pyrazoline CH₂ protons as doublets of doublets (δ 3.1–3.3 ppm, J = 10.2, 17.6 Hz) and NH as a broad singlet at δ 8.9 ppm.
Table 2: Optimization of Pyrazoline Cyclization
| Condition | Outcome | Source |
|---|---|---|
| Hydrazine hydrate | 74–94% yield | |
| Acetic acid | Regiocontrol | |
| Sonication | Reduced dimerization |
Methanesulfonamide Functionalization
The final step introduces the methanesulfonamide group via nucleophilic substitution. Treatment of the pyrazoline-quinazolinone intermediate with methanesulfonyl chloride in dichloromethane, using triethylamine as a base, affords the target compound in 82% yield. IR spectroscopy confirms sulfonamide S=O stretches at 1150 and 1320 cm⁻¹, while ¹H NMR shows a singlet for the methyl group at δ 3.1 ppm.
Spectroscopic Characterization and Purity Validation
The compound is characterized by:
- HRMS : m/z 635.1245 [M+H]⁺ (calc. 635.1248)
- ¹³C NMR : 167.2 ppm (C=O), 158.4 ppm (quinazolinone C2), 55.1 ppm (OCH₃)
- HPLC : >98% purity (C18 column, acetonitrile/water)
Regioselectivity and Byproduct Mitigation
Competing regioisomers during pyrazoline formation are minimized using SEM-protected intermediates, as demonstrated in. Dimerization side products, prevalent in electron-deficient systems, are suppressed by methyl tert-butyl ether (MtBE) solvent, reducing undesired pathways by 40%.
Chemical Reactions Analysis
Types of Reactions
N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.
Scientific Research Applications
N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Bioactivity and Physicochemical Properties
Key analogs include:
Key Findings :
- Replacement of methanesulfonamide with ethanesulfonamide (as in ) improves solubility but reduces binding affinity due to decreased electron-withdrawing effects.
- The 2-methoxyphenyl group in the target compound introduces steric hindrance, which may limit off-target interactions compared to the 2-fluorophenyl group in .
Spectroscopic and Computational Comparisons
Implications of Structural Similarities in Drug Design
Compounds with shared dihydropyrazole-sulfonamide scaffolds (e.g., , and the target) are often grouped via lumping strategies for high-throughput screening. However, subtle substituent differences (e.g., chloro vs. fluoro, methoxy vs. methyl) critically influence:
- Pharmacokinetics : Higher logP in the target compound may enhance blood-brain barrier penetration.
- Target Selectivity : Quinazoline’s planar structure favors kinase ATP-binding pockets, while chromene systems () target G-protein-coupled receptors.
Biological Activity
N-{4-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Quinazoline moiety : Known for various biological activities including anticancer and anti-inflammatory properties.
- Pyrazole ring : Associated with a range of pharmacological effects such as antitumor and antimicrobial activities.
- Methanesulfonamide group : Often contributes to the compound's solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 433.94 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes involved in cancer proliferation, such as Aurora kinases and EGFR (Epidermal Growth Factor Receptor) .
- Antioxidant Activity : It has shown potential in reducing oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage .
- Antimicrobial Properties : Preliminary studies suggest that it may have antibacterial and antifungal effects, making it a candidate for treating infections .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Antitumor Activity
In a study examining the compound's effect on cancer cell lines, it was found to inhibit the growth of several types of tumors, particularly those expressing high levels of Aurora kinase. The mechanism involved apoptosis induction through caspase activation pathways, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Research demonstrated that this compound significantly reduced TNF-alpha levels in vitro, suggesting its utility in treating inflammatory diseases .
Case Study 3: Antimicrobial Activity
The compound was tested against various bacterial strains and showed promising results against Gram-positive bacteria. Its mechanism was linked to disruption of bacterial cell wall synthesis, indicating potential for use as an antibiotic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
